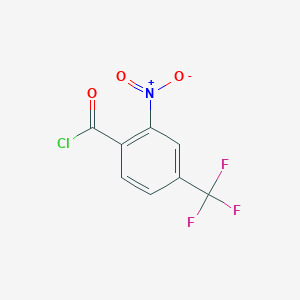

2-Nitro-4-(trifluoromethyl)benzoyl chloride

Description

Properties

IUPAC Name |

2-nitro-4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO3/c9-7(14)5-2-1-4(8(10,11)12)3-6(5)13(15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYUKTBJHGSJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558919 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81108-81-8 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-Nitro-4-(trifluoromethyl)benzoyl chloride (CAS 81108-81-8)

Executive Summary

2-Nitro-4-(trifluoromethyl)benzoyl chloride is a highly reactive, specialized acylating agent of significant interest to researchers in medicinal chemistry and drug discovery. Its molecular architecture, featuring two potent electron-withdrawing groups—a nitro group and a trifluoromethyl group—renders the carbonyl carbon exceptionally electrophilic. This guide provides an in-depth analysis of its physicochemical properties, reactivity, and applications, with a focus on its utility as a key building block for complex pharmaceutical intermediates. We present field-proven protocols for its use in N-aryl amide synthesis, troubleshooting strategies to mitigate common challenges such as hydrolysis, and comprehensive guidelines for safe handling and storage. This document is intended to serve as a practical resource for scientists leveraging this powerful reagent to introduce the unique 2-nitro-4-(trifluoromethyl)benzoyl moiety into novel molecular scaffolds.

Introduction: A Strategically Designed Building Block

The deliberate incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key molecular properties, including metabolic stability, lipophililicity, and binding affinity to biological targets.[1][2][3] this compound emerges as a valuable intermediate by providing a reactive handle—the acyl chloride—for covalently installing a phenyl ring substituted with both a -CF3 group and an orthogonal nitro (-NO2) functionality. This combination offers a unique electronic and steric profile, making it a critical component in the synthesis of targeted therapeutics, such as kinase inhibitors.[1][4]

Molecular Profile and Physicochemical Properties

A clear understanding of the compound's fundamental properties is essential for its effective use and safe handling. The data below has been consolidated from supplier technical data sheets and chemical databases.

| Property | Value | Source(s) |

| CAS Number | 81108-81-8 | [5] |

| Molecular Formula | C8H3ClF3NO3 | [5] |

| Molecular Weight | 253.56 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Semi-Solid | |

| Purity | Typically ≥95% | [5] |

| Flash Point | 126.4°C | [5] |

| Storage Temperature | Room Temperature | |

| Hazard Signal | Danger | |

| Primary Hazard | H314: Causes severe skin burns and eye damage |

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While multiple synthetic routes may exist, this compound is most commonly prepared from its corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis, typically achieved by treatment with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. The reaction proceeds readily due to the formation of gaseous byproducts, which drives the reaction to completion.

Caption: Plausible synthesis from the corresponding carboxylic acid.

Core Reactivity: Nucleophilic Acyl Substitution

The primary utility of this compound stems from its high reactivity in nucleophilic acyl substitution reactions.[6] The exceptionally electron-deficient carbonyl carbon is highly susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and carbanions. The reaction proceeds through a classic tetrahedral intermediate, followed by the expulsion of the stable chloride leaving group to yield the acylated product.

Caption: The two-step mechanism of nucleophilic acyl substitution.

The Decisive Role of -NO₂ and -CF₃ Groups

The reactivity of this molecule is significantly amplified compared to unsubstituted benzoyl chloride.[7] This is a direct consequence of the powerful inductive electron-withdrawing effects (-I) of both the ortho-nitro and para-trifluoromethyl substituents.[7] These groups pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This effect dramatically increases the carbon's electrophilicity, making it a "super-electrophile" that reacts rapidly with nucleophiles. However, the ortho-nitro group also introduces steric hindrance, which can slightly temper reactivity with bulky nucleophiles.[7][8] This interplay between electronic activation and steric hindrance is a key consideration in reaction design.

Field-Proven Applications and Protocols

The primary application for this reagent is the synthesis of N-substituted amides, which are prevalent scaffolds in many pharmaceutical agents, particularly kinase inhibitors.[1] The resulting N-aryl-2-nitro-4-(trifluoromethyl)benzamides are valuable intermediates for further functionalization.

Protocol: Synthesis of a Model N-Aryl-2-nitro-4-(trifluoromethyl)benzamide

This protocol describes a general, robust method for the acylation of an aromatic amine. All operations must be performed under anhydrous conditions in a certified chemical fume hood.[6]

Materials:

-

This compound (1.0 equiv.)

-

Substituted aniline (e.g., 4-methoxyaniline) (1.05 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv.)

-

1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Standard laboratory glassware, oven-dried

Step-by-Step Procedure:

-

Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted aniline (1.05 equiv.) and anhydrous DCM (~10 mL per mmol of the acyl chloride).

-

Base Addition: Add triethylamine (1.2 equiv.) to the solution and cool the flask to 0°C in an ice-water bath. The base acts as a scavenger for the HCl byproduct.[6]

-

Acylation: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes. Maintaining a low temperature is critical to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the limiting reagent is consumed.[8]

-

Workup - Quench: Upon completion, carefully quench the reaction by adding deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove any unreacted starting acid), and brine (to begin the drying process).[1]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure N-aryl amide.[8]

Caption: A typical workflow for N-aryl amide synthesis.

Troubleshooting and Optimization

The high reactivity of acyl chlorides also makes them susceptible to side reactions, primarily hydrolysis.[9]

| Problem | Probable Cause & Rationale | Recommended Solution |

| Low or No Yield | Hydrolysis of Acyl Chloride: The reagent is extremely sensitive to moisture, reacting with water to form the unreactive carboxylic acid.[8][9] | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |

| Poorly Nucleophilic Amine: Anilines with strong electron-withdrawing groups are less reactive.[8] | Increase the reaction temperature or extend the reaction time. Consider adding a catalytic amount (0.1 equiv.) of 4-Dimethylaminopyridine (DMAP), which acts as a hyper-nucleophilic acylation catalyst.[8] | |

| Complex Mixture of Products | Side Reactions: At elevated temperatures, the nitro group may participate in unwanted side reactions. | Maintain strict temperature control, especially during the addition of the acyl chloride. Ensure the non-nucleophilic base is pure. |

| Difficulty in Purification | Contamination with Carboxylic Acid: Incomplete reaction or hydrolysis during workup leads to contamination with 2-nitro-4-(trifluoromethyl)benzoic acid.[9] | During the workup, ensure the wash with saturated NaHCO₃ is thorough to remove the acidic byproduct into the aqueous layer. |

Safety, Handling, and Storage

Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols.[6]

Hazard Analysis

This compound is classified as a corrosive material.

-

Skin and Eye Contact: Causes severe chemical burns and irreversible eye damage.[10][11]

-

Inhalation: Vapors are irritating and may cause burns to the respiratory tract.[10]

-

Reactivity with Water: Reacts violently with water, including atmospheric moisture, to release corrosive and toxic hydrogen chloride (HCl) gas.[6][12] This reaction is highly exothermic.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[11]

-

Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors and HCl gas.[13]

-

Spill Response: In case of a spill, absorb with a dry, inert material such as vermiculite or sand. DO NOT USE WATER. [12] Neutralize carefully and dispose of as hazardous waste according to local regulations.

Storage and Stability

-

Anhydrous Conditions: Store in a tightly sealed container to prevent contact with moisture.[13][14] The use of parafilm or electrical tape to seal the cap is a common practice.[14]

-

Inert Atmosphere: For long-term storage and to maintain high purity, storing the container under an inert atmosphere (e.g., inside a desiccator with desiccant or in a glovebox) is highly recommended.[15]

-

Incompatible Materials: Store away from water, alcohols, amines, strong bases, and oxidizing agents.[12][13]

Conclusion

This compound is a powerful and highly specialized reagent for advanced organic synthesis. Its enhanced electrophilicity, driven by the synergistic effects of its nitro and trifluoromethyl substituents, makes it an exceptionally efficient acylating agent. While its high reactivity necessitates careful handling and anhydrous conditions, its ability to introduce a unique, electronically-differentiated pharmacophore makes it an invaluable tool for researchers in drug discovery and medicinal chemistry. By understanding its properties and employing the robust protocols outlined in this guide, scientists can effectively harness its synthetic potential to build the complex molecular architectures required for next-generation therapeutics.

References

- Apollo Scientific. (2022). 2-Nitro-4-(trifluoromethyl)

- BenchChem. (n.d.). A Comparative Guide to Acyl Chlorides in Organic Synthesis.

- BenchChem. (n.d.). Application of 2-(Trifluoromethyl)

- ChemSrc. (n.d.). Exploring 3-(Trifluoromethyl)

- ChemSrc. (n.d.). 2-NITRO-4-TRIFLUOROMETHYL-BENZOYL CHLORIDE.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.

- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.

- Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-(Trifluoromethyl)benzoyl chloride.

- ChemicalBook. (n.d.). 4-Nitro-2-(trifluoromethyl)benzoyl chloride.

- Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-(Trifluoromethyl)benzoyl chloride.

- Reddit r/chemistry. (2023). Acetyl Chloride Storage.

- Sciencemadness Discussion Board. (2020). Acyl chlorides stability.

- TCI Chemicals. (2025).

- Fisher Scientific. (n.d.). Safety Data Sheet: Benzoyl chloride, 4-(trifluoromethyl)-.

- BenchChem. (n.d.). Technical Support Center: Improving Yield in the Synthesis of N-aryl amides using 2-(Trifluoromethyl)benzoyl chloride.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-Substituted Amides via Reaction of 2-(Trifluoromethyl)benzoyl Chloride with Primary Amines.

- Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Molecules. (2025).

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride.

- Sigma-Aldrich. (n.d.). 2-Nitro-4-trifluoromethyl-benzoyl chloride.

- Sigma-Aldrich. (n.d.). 2-Nitro-4-trifluoromethyl-benzoyl chloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Trifluoromethylbenzoyl Chloride in Fine Chemical Synthesis.

- Google Patents. (n.d.). Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- BenchChem. (n.d.). Hydrolysis of 2-(Trifluoromethyl)benzoyl chloride as a side reaction.

- ChemTalk. (2025). What is Benzoyl Chloride Used For?

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. CAS#:81108-81-8 | 2-NITRO-4-TRIFLUOROMETHYL-BENZOYL CHLORIDE | Chemsrc [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. nj.gov [nj.gov]

- 13. wcu.edu [wcu.edu]

- 14. reddit.com [reddit.com]

- 15. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzoyl chloride

This guide provides a comprehensive technical overview of 2-Nitro-4-(trifluoromethyl)benzoyl chloride (CAS No: 81108-81-8), a critical reagent and building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, reactivity, synthesis, and key applications, grounding theoretical principles in practical, field-proven insights.

Introduction: A Molecule of Strategic Importance

This compound is a highly functionalized aromatic acyl chloride. Its strategic importance stems from the unique combination of three key functional groups on a single benzene ring:

-

Acyl Chloride: A highly reactive group that serves as an excellent acylating agent for forming amide, ester, and ketone linkages.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that significantly influences the molecule's reactivity and provides a handle for further chemical transformations (e.g., reduction to an amine).

-

Trifluoromethyl Group (-CF₃): A group prized in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2]

The synergistic effect of these groups makes this compound a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 81108-81-8 | [4] |

| Molecular Formula | C₈H₃ClF₃NO₃ | [5] |

| Molecular Weight | 253.56 g/mol | [6] |

| Physical Form | Solid / Semi-Solid | [4][6] |

| Purity | Typically ≥95% | [4][6] |

| Flash Point | 126.4°C | [5] |

Note: Melting point and boiling point data are not consistently reported in publicly available literature, suggesting potential decomposition at higher temperatures or variability based on purity.

Synthesis and Mechanistic Insight

The primary and most direct route to synthesizing this compound is through the chlorination of its corresponding carboxylic acid precursor, 2-Nitro-4-(trifluoromethyl)benzoic acid.

Common Synthetic Route: Chlorination of Carboxylic Acid

This conversion is a cornerstone of organic synthesis, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The reaction with thionyl chloride is widely used and proceeds via a nucleophilic acyl substitution mechanism.

The general transformation is as follows: 2-Nitro-4-(trifluoromethyl)benzoic acid + SOCl₂ → this compound + SO₂ (g) + HCl (g)

dot graph "synthesis_pathway" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

start [label="2-Nitro-4-(trifluoromethyl)benzoic acid", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Thionyl Chloride (SOCl₂)\nor Oxalyl Chloride", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="this compound", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> product [label="Chlorination", color="#34A853", fontcolor="#34A853"]; reagent -> product [arrowhead=none, style=dashed, color="#5F6368"]; } dot Diagram 1: Synthesis of the title compound.

Reactivity and Field-Proven Insights

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups. This makes it a more potent acylating agent than unsubstituted benzoyl chloride.

Nucleophilic Acyl Substitution: The Workhorse Reaction

The compound readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. A prime example is the formation of amide bonds, a critical reaction in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism Causality:

-

Activation: The inductive effects (-I) of the nitro and trifluoromethyl groups pull electron density away from the carbonyl carbon, making it highly electron-deficient and thus extremely susceptible to attack.

-

Nucleophilic Attack: An amine (R-NH₂) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group. A proton transfer, often facilitated by a mild base (e.g., triethylamine), neutralizes the resulting ammonium ion to yield the stable amide product.

dot graph "reaction_mechanism" { layout="dot"; rankdir="LR"; node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];

} dot Diagram 2: General amide coupling workflow.

Core Applications in Drug Discovery and Beyond

This reagent is a valuable building block in synthesizing compounds for various research areas. Its most prominent application is in the development of therapeutic agents.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

One of the most significant applications is in the synthesis of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione. This compound is a known inhibitor of the enzyme HPPD.[3] The inhibition of this enzyme is a therapeutic strategy for treating diseases like tyrosinemia type I, a rare metabolic disorder.[3] The use of this compound is the critical first step in creating this potent enzyme inhibitor.[3]

Building Block for Kinase Inhibitors

The trifluoromethylphenyl moiety is a common feature in many kinase inhibitors used in cancer therapy.[1] While various synthetic routes exist, the fundamental benzamide linkage can be readily formed using acylating agents like this compound to react with appropriate amine-containing scaffolds.[1]

Experimental Protocol: Amide Bond Formation

The following is a representative, self-validating protocol for the acylation of a generic primary amine.

Objective: To synthesize an N-substituted-2-nitro-4-(trifluoromethyl)benzamide.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (1.0 eq)

-

Triethylamine (Et₃N) or Pyridine (1.1 - 1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: In a fume hood, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in an oven-dried, round-bottom flask equipped with a magnetic stir bar.

-

Reaction Setup: Cool the solution to 0°C using an ice-water bath.

-

Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove HCl and unreacted starting acid), and then with brine.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude amide can be further purified by recrystallization or column chromatography.

Safety, Handling, and Storage

Hazard Profile: this compound is classified as a corrosive substance. It causes severe skin burns and eye damage.[4][7][8] It is also water-reactive, and contact with moisture will liberate toxic hydrogen chloride (HCl) gas.[7][8][9]

Handling Precautions:

-

Always handle this chemical in a well-ventilated chemical fume hood.[7][10]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][9][10]

-

Avoid all personal contact, including inhalation of dust or vapors.[10]

-

Keep containers tightly sealed and away from moisture.[7][10]

Storage:

-

Store in a cool, dry, well-ventilated area.[10]

-

Keep containers securely sealed in a desiccated environment to prevent hydrolysis.

-

Store away from incompatible materials such as strong bases, alcohols, and water.[8][10]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its carefully orchestrated arrangement of functional groups provides chemists with a powerful and versatile platform for constructing complex, high-value molecules. A deep understanding of its properties, reactivity, and handling requirements—as outlined in this guide—is essential for harnessing its full potential in research and development.

References

-

Chemsrc. 2-NITRO-4-TRIFLUOROMETHYL-BENZOYL CHLORIDE | 81108-81-8. [Link]

-

Fisher Scientific. Safety Data Sheet - 2-(Trifluoromethyl)benzoyl chloride. [Link]

- Google Patents. EP0591275B1 - Use of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione in the treatment of tyrosinaemia and pharmaceutical compositions.

- Google Patents. US4500471A - Preparation of trifluoromethyl-benzoyl halides.

-

Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Trifluoromethylbenzoyl Chloride in Fine Chemical Synthesis. [Link]

-

PrepChem.com. Synthesis of 2-nitrobenzoyl chloride. [Link]

- Google Patents. Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.

- Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. EP0591275B1 - Use of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione in the treatment of tyrosinaemia and pharmaceutical compositions - Google Patents [patents.google.com]

- 4. 2-Nitro-4-trifluoromethyl-benzoyl chloride | 81108-81-8 [sigmaaldrich.com]

- 5. CAS#:81108-81-8 | 2-NITRO-4-TRIFLUOROMETHYL-BENZOYL CHLORIDE | Chemsrc [chemsrc.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-Nitro-4-(trifluoromethyl)benzoyl chloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-Nitro-4-(trifluoromethyl)benzoyl chloride

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As a Senior Application Scientist, this document moves beyond mere procedural descriptions to detail the causality behind analytical choices, ensuring a robust, self-validating methodology. We will explore a multi-technique approach centered on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, analytical scientists, and drug development professionals who require unambiguous structural confirmation to ensure product quality, reaction integrity, and regulatory compliance.

Introduction to this compound

This compound is a substituted aromatic compound with the molecular formula C₈H₃ClF₃NO₃ and a molecular weight of 253.56 g/mol .[2][3][4] Its utility as a precursor in organic synthesis necessitates stringent quality control, for which accurate structural verification is the cornerstone. The presence of multiple reactive and spectrally active functional groups—a benzoyl chloride moiety, a nitro group, and a trifluoromethyl group—makes it an excellent candidate for a multi-pronged analytical approach. Establishing the precise substitution pattern on the aromatic ring is critical, as isomers could lead to unwanted side-products and compromised efficacy in downstream applications.

This guide establishes a systematic workflow to confirm the identity and purity of the target molecule, ensuring that the material conforms to the expected structure.

Caption: Target Molecule Overview

The Analytical Triad: A Multi-technique Approach

The principle of orthogonal analysis—using multiple, independent techniques that measure different physical properties—is central to trustworthy structure elucidation. A single technique may yield ambiguous results, but the convergence of data from NMR, MS, and IR provides a self-validating system that confirms the structure with a high degree of confidence.

Our workflow begins with sample preparation, followed by parallel analysis using the three core techniques. The resulting data is then integrated to build a complete and unambiguous picture of the molecular structure.

Caption: General Workflow for Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this specific compound, a suite of 1D NMR experiments is required.

Expert Insight: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighbor relationships (coupling). The substitution pattern of the aromatic ring can be definitively established from the chemical shifts and splitting patterns of the aromatic protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Obtain a standard proton spectrum with 8-16 scans.

-

Processing: Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm or to internal standard TMS at δ 0.00 ppm.

Expected Data Interpretation: The 1,2,4-trisubstituted benzene ring will give rise to a characteristic and complex pattern for the three aromatic protons.

-

H-3: This proton is ortho to the electron-withdrawing nitro group and the benzoyl chloride group. It is expected to be the most deshielded proton, appearing as a doublet.

-

H-5: This proton is ortho to the trifluoromethyl group and will show coupling to H-6. It is expected to appear as a doublet of doublets (or a more complex multiplet).

-

H-6: This proton is ortho to H-5 and will appear as a doublet.

The relative positions and coupling constants (J-values) between these protons allow for unambiguous assignment of the substitution pattern.

¹³C NMR: Carbon Framework Characterization

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule, including quaternary carbons that are invisible in the ¹H NMR.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire on a 400 MHz spectrometer (operating at ~100 MHz for carbon).

-

Acquisition: Obtain a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024) is required due to the low natural abundance of ¹³C.

-

Processing: Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

Expected Data Interpretation:

-

Carbonyl Carbon (C=O): The benzoyl chloride carbonyl carbon will appear significantly downfield, typically in the δ 165-170 ppm range.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.

-

The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling.[5]

-

The carbons bearing the NO₂ and COCl groups will be deshielded.

-

-

Trifluoromethyl Carbon (CF₃): This carbon will also appear as a prominent quartet with a large C-F coupling constant (J ≈ 270 Hz), confirming the presence of the CF₃ group.[5]

¹⁹F NMR: Definitive Trifluoromethyl Group Identification

¹⁹F NMR is an exceptionally sensitive and specific technique for fluorine-containing compounds. It provides definitive evidence for the presence and electronic environment of the trifluoromethyl group.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample.

-

Instrumentation: Acquire on a spectrometer equipped with a fluorine probe/channel (operating at ~376 MHz on a 400 MHz system).

-

Acquisition: A proton-decoupled fluorine spectrum can be acquired rapidly (16-32 scans).

-

Processing: Reference the spectrum to an external standard like CFCl₃ at δ 0.00 ppm.

Expected Data Interpretation:

-

A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group.

-

The chemical shift provides information about the electronic environment. For a CF₃ group on an aromatic ring, the shift is typically observed in the range of δ -60 to -65 ppm.[5][6]

| Summary of Predicted NMR Data | |

| Technique | Expected Chemical Shift (δ, ppm) & Multiplicity |

| ¹H NMR | Aromatic Region (δ 7.5-8.5 ppm), 3 distinct signals with characteristic coupling patterns (doublets, doublet of doublets). |

| ¹³C NMR | Carbonyl (C=O): ~166-170 ppm. Aromatic Carbons: 6 signals between ~120-150 ppm. CF₃ Carbon: Quartet with large J-coupling. |

| ¹⁹F NMR | A single sharp singlet around δ -63 ppm. |

Mass Spectrometry (MS): Definitive Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard and highly effective method for this type of molecule.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a GC system coupled to a mass spectrometer (e.g., a quadrupole detector).

-

GC Conditions: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to ensure elution of the analyte.

-

MS Conditions: Use a standard Electron Ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 400.

Data Interpretation

-

Molecular Ion (M⁺): The primary piece of evidence is the molecular ion peak. For C₈H₃ClF₃NO₃, the expected monoisotopic mass is ~253.0 m/z. A key validation step is to observe the isotopic pattern for the chlorine atom: a characteristic M+2 peak with roughly one-third the intensity of the M⁺ peak, corresponding to the natural abundance of ³⁷Cl.

-

Fragmentation Pattern: The high energy of EI will cause the molecular ion to fragment in a predictable way. This fragmentation is a molecular fingerprint.

Expert Insight: The fragmentation pattern provides a self-validating check on the structure proposed by NMR. For example, the loss of specific neutral fragments directly corresponds to the functional groups identified by other techniques.

| Expected Key Fragments in EI-MS | |

| m/z Value | Identity of Fragment |

| 253/255 | [M]⁺, Molecular Ion (showing ³⁵Cl/³⁷Cl pattern) |

| 218 | [M - Cl]⁺, Loss of chlorine radical |

| 188 | [M - Cl - NO]⁺ or [M - COCl]⁺, Subsequent fragmentation |

| 172 | [M - Cl - NO₂]⁺, Loss of nitro group after chlorine |

| 145 | [C₇H₃F₃]⁺, Benzene ring with CF₃ group |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[2]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Processing: Perform a background scan first, then ratio the sample scan against the background.

Spectral Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

| Characteristic IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode & Functional Group |

| ~1770-1800 | C=O stretch (very strong) , characteristic of an acyl chloride. |

| ~1530 & ~1350 | Asymmetric & Symmetric N-O stretches (strong) , confirming the nitro group (-NO₂). |

| ~1100-1300 | C-F stretches (strong) , indicative of the trifluoromethyl group (-CF₃). |

| ~1600 & ~1475 | C=C stretches of the aromatic ring. |

| ~800-900 | C-H out-of-plane bending, can give clues about the ring substitution pattern. |

Data Synthesis and Final Structure Confirmation

The definitive elucidation is achieved when all data points converge to support a single, unambiguous structure.

-

MS confirms the molecular formula (C₈H₃ClF₃NO₃) and molecular weight (253.56 g/mol ) and the presence of a chlorine atom.

-

IR confirms the presence of the key functional groups: an acyl chloride (C=O), a nitro group (NO₂), and a trifluoromethyl group (C-F).

-

NMR provides the final, detailed map:

-

¹⁹F NMR confirms the -CF₃ group.

-

¹³C NMR confirms the carbon count and the presence of the carbonyl and CF₃ carbons.

-

¹H NMR confirms the 1,2,4-trisubstitution pattern on the aromatic ring, locking in the precise arrangement of the functional groups.

-

The combined, cross-validated data from these orthogonal techniques provides irrefutable proof of the structure of this compound.

Caption: Confirmed Structure of the Analyte.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. By following the integrated workflow detailed in this guide, researchers and analytical scientists can achieve an unambiguous and trustworthy confirmation of the molecule's identity and purity, ensuring the quality and reliability of this critical chemical intermediate for its intended applications.

References

-

Royal Society of Chemistry. Supporting Information for "Copper-catalyzed trifluoromethylation of aryl boronic acids with an electrophilic trifluoromethylating reagent". [Link]

-

Chemsrc. 2-NITRO-4-TRIFLUOROMETHYL-BENZOYL CHLORIDE. [Link]

-

Beilstein Journals. Supporting Information for "Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3". [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

Sources

- 1. 4-Nitro-2-(trifluoromethyl)benzoyl chloride | 98187-15-6 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-Nitro-4-trifluoromethyl-benzoyl chloride | 81108-81-8 [sigmaaldrich.com]

- 4. CAS#:81108-81-8 | 2-NITRO-4-TRIFLUOROMETHYL-BENZOYL CHLORIDE | Chemsrc [chemsrc.com]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

A Comprehensive Spectroscopic Guide to 2-Nitro-4-(trifluoromethyl)benzoyl Chloride: Data, Interpretation, and Experimental Protocols

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic features of 2-Nitro-4-(trifluoromethyl)benzoyl chloride, a critical reagent and intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed interpretation of the expected Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. By explaining the causal relationships between molecular structure and spectral output, this guide equips scientists with the necessary framework to identify, characterize, and confirm the integrity of this compound. We present detailed, field-proven experimental protocols and an integrated workflow that leverages these complementary techniques for a self-validating system of analysis.

Molecular Profile and Spectroscopic Overview

This compound is a highly functionalized aromatic compound. Its reactivity is dominated by the acyl chloride group, while its spectral characteristics are profoundly influenced by the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) substituents.

A multi-faceted spectroscopic approach is essential for unambiguous structural confirmation.

-

Infrared (IR) Spectroscopy will confirm the presence of key functional groups: the acyl chloride carbonyl (C=O), the nitro group (N-O), the trifluoromethyl group (C-F), and the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) will elucidate the precise connectivity and electronic environment of the hydrogen, carbon, and fluorine atoms, confirming the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS) will verify the molecular weight and provide structural information through characteristic fragmentation patterns.

Infrared (IR) Spectroscopy Analysis

Theoretical Principles: The Vibrational Fingerprint

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the specific bonds and functional groups within the molecule, providing a "vibrational fingerprint."[4]

Predicted Spectrum and Mechanistic Interpretation

While an experimental spectrum is definitive, the expected absorption bands for this compound can be reliably predicted based on established group frequencies and the electronic effects of its substituents.

Causality Behind the Peaks:

-

C=O Stretch: The carbonyl stretch of an acyl chloride is one of the highest frequency C=O absorptions, typically appearing at 1770-1815 cm⁻¹.[5][6] This high frequency is due to the strong inductive electron-withdrawal by the highly electronegative chlorine atom, which shortens and strengthens the C=O bond. The additional electron-withdrawing -NO₂ and -CF₃ groups on the ring are expected to place this absorption at the upper end of the range.

-

Ar-NO₂ Stretch: Aromatic nitro compounds display two characteristic strong stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.[7]

-

C-F Stretch: The C-F bonds of the trifluoromethyl group produce very strong and characteristic absorptions in the 1100-1350 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple bands of medium to weak intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.[7]

-

C-Cl Stretch: The acyl chloride C-Cl stretch is expected in the 550-730 cm⁻¹ range.[6]

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Acyl Chloride | C=O Stretch | 1785 - 1810 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1580 - 1610 | Medium |

| Nitro Group | Asymmetric N-O Stretch | 1530 - 1560 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1490 | Medium |

| Nitro Group | Symmetric N-O Stretch | 1340 - 1360 | Strong |

| Trifluoromethyl Group | C-F Stretch | 1320 - 1340 | Strong |

| Trifluoromethyl Group | C-F Stretch | 1100 - 1200 | Very Strong, Broad |

| Aromatic Ring | C-H Out-of-Plane Bend | 800 - 900 | Strong |

| Acyl Chloride | C-Cl Stretch | 550 - 730 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

This protocol is designed for rapid and reliable analysis of the solid or liquid compound without extensive sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. Baseline correct the spectrum if necessary.

-

Analysis: Label the significant peaks and compare them against the predicted values in Table 1 to confirm the presence of the required functional groups.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Theoretical Principles: Probing the Nuclear Environment

NMR spectroscopy provides the most detailed structural information by probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) within a magnetic field. The key parameters are:

-

Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups "deshield" a nucleus, shifting its signal downfield (to a higher ppm value).[8]

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (J): Reveals information about adjacent, non-equivalent nuclei. The splitting pattern is described by the n+1 rule.[8]

Predicted Spectra and Mechanistic Interpretation

The substitution pattern (1,2,4-trisubstituted) and the powerful electronic effects of the -NO₂, -CF₃, and -COCl groups create a highly diagnostic and predictable set of NMR spectra.

¹H NMR Spectrum: The three aromatic protons are chemically non-equivalent and will form a complex ABC spin system.

-

H-3 (proton between -NO₂ and -COCl): This proton is flanked by two strong electron-withdrawing groups and is expected to be the most downfield signal. It will appear as a doublet, coupled to H-5.

-

H-5 (proton between -CF₃ and -COCl): This proton will be the next most downfield. It will appear as a doublet of doublets, coupled to both H-3 and H-6.

-

H-6 (proton adjacent to -CF₃): This proton is ortho to the -CF₃ group and is expected to be the most upfield of the three aromatic protons. It will appear as a doublet, coupled to H-5.

¹³C NMR Spectrum: Eight distinct signals are expected, one for each carbon atom.

-

Carbonyl Carbon (-COCl): Expected to be significantly downfield (160-170 ppm).

-

Aromatic Carbons: The signals will be spread across the aromatic region (120-150 ppm). The carbons directly attached to the substituents (C-1, C-2, C-4) will be highly influenced and their shifts are harder to predict without empirical data, but they will be distinct.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a characteristic quartet due to coupling with the three attached fluorine atoms (¹JCF).[9] The carbon attached to the CF₃ group (C-4) will also show a smaller quartet splitting (²JCF).[9]

¹⁹F NMR Spectrum:

-

A single, strong signal is expected for the three equivalent fluorine atoms of the -CF₃ group. Since there are no adjacent fluorine or hydrogen atoms, this signal will be a singlet. Its chemical shift will be in the typical range for aromatic -CF₃ groups.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.2 - 8.4 | d (doublet) | J ≈ 2 Hz | H-3 |

| ¹H | 8.0 - 8.2 | dd (doublet of doublets) | J ≈ 8 Hz, 2 Hz | H-5 |

| ¹H | 7.8 - 8.0 | d (doublet) | J ≈ 8 Hz | H-6 |

| ¹³C | 162 - 168 | s (singlet) | - | C=O |

| ¹³C | 120 - 155 | 6 distinct signals | - | Aromatic Carbons |

| ¹³C | 120 - 125 | q (quartet) | ¹JCF ≈ 270-275 Hz | -CF₃ |

| ¹⁹F | -62 to -65 | s (singlet) | - | -CF₃ |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Note: Acyl chlorides can react with residual water; ensure the solvent is anhydrous.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.

-

Standard Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) is typically used for calibration. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) if desired.[10]

-

¹H NMR Acquisition:

-

Load the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to homogeneity.

-

Acquire the spectrum using a standard pulse sequence. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is usually sufficient.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

A longer acquisition time and more scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended.[9]

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the fluorine frequency.

-

Acquisition is typically fast due to the 100% natural abundance and high sensitivity of ¹⁹F.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. For ¹H NMR, integrate the signals to confirm the 1:1:1 ratio of the aromatic protons.

Mass Spectrometry (MS) Analysis

Theoretical Principles: Ionization and Fragmentation

In Electron Ionization Mass Spectrometry (EI-MS), a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and undergoes characteristic fragmentation, breaking down into smaller, more stable ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which reveals the molecular weight and provides clues to the molecule's structure.

Predicted Mass Spectrum and Fragmentation Pathway

The fragmentation of this compound will be guided by the stability of the resulting ions, particularly the resonance-stabilized acylium ion.

-

Molecular Ion (M⁺•): The molecular ion will have an m/z corresponding to the molecular weight (253.56). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a characteristic pair of peaks (M⁺• and M+2⁺•) with an approximate intensity ratio of 3:1. The exact mass will be 252.975 for the ³⁵Cl isotope.[1]

-

Primary Fragmentation:

-

Loss of Chlorine Radical: The most favorable initial fragmentation is the cleavage of the weak C-Cl bond to form the highly stable 2-nitro-4-(trifluoromethyl)benzoyl acylium ion . This will be a very abundant, if not the base, peak in the spectrum.

-

Loss of Carbon Monoxide: This acylium ion can then lose a neutral carbon monoxide (CO) molecule to form a 2-nitro-4-(trifluoromethyl)phenyl cation .[11]

-

Table 3: Predicted Key Mass Fragments for this compound

| m/z (for ³⁵Cl) | Ion Structure | Fragmentation Step |

| 253 | [C₈H₃³⁵ClF₃NO₃]⁺• | Molecular Ion (M⁺•) |

| 218 | [C₈H₃F₃NO₃]⁺ | [M - Cl]⁺ |

| 190 | [C₇H₃F₃NO₂]⁺ | [M - Cl - CO]⁺ |

| 144 | [C₇H₃F₃]⁺ | [M - Cl - CO - NO₂]⁺ |

Visualization: Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation pathway for the title compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing this volatile compound, providing both separation from potential impurities and a clean mass spectrum.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to a temperature of 250°C. Inject 1 µL of the sample in split mode (e.g., 50:1 split ratio).

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Interface Temperature: Set to 280°C.

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to 230°C.

-

Mass Analyzer: Scan a mass range from m/z 40 to 350.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to assess purity.

-

Extract the mass spectrum from the main peak corresponding to the title compound.

-

Identify the molecular ion peak (M⁺• and M+2⁺•) and compare the observed fragmentation pattern to the predicted pathway in Table 3 and the diagram above.

-

Integrated Spectroscopic Confirmation Workflow

True analytical confidence comes from the convergence of evidence from multiple, independent techniques. The following workflow illustrates how IR, NMR, and MS are used in a complementary and self-validating manner to unequivocally confirm the structure and purity of a synthesized sample of this compound.

Caption: An integrated workflow for the spectroscopic validation of the title compound.

Conclusion

The structural elucidation of this compound is straightforward when a systematic and multi-technique spectroscopic approach is employed. The characteristic high-frequency carbonyl stretch in the IR spectrum provides initial confirmation of the acyl chloride. Mass spectrometry definitively verifies the molecular weight and reveals a predictable fragmentation pattern initiated by the loss of the chlorine atom. Finally, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide unambiguous confirmation of the 1,2,4-substitution pattern and the electronic environment of every atom in the molecule. This guide provides the predictive data and robust protocols necessary for researchers to confidently synthesize, identify, and utilize this important chemical entity.

References

-

BenchChem. A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. BenchChem Technical Support Team.

-

Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1946–1953.

-

The Royal Society of Chemistry. (2016). Supporting Information for Trifluoromethylation of Aryl Halides. The Royal Society of Chemistry.

-

Grinias, J. P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 760-768.

-

BenchChem. Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem Technical Support Team.

-

LibreTexts Chemistry. Infrared Spectroscopy.

-

Reisman, B. J., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1721, 464795.

-

University of Colorado Boulder. Infrared Spectroscopy.

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for... The Royal Society of Chemistry.

-

Chemistry LibreTexts. Infrared spectra of acid chlorides.

-

PubChem. 2-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information.

-

The Royal Society of Chemistry. Supporting Information for... The Royal Society of Chemistry.

-

NIST. Benzoyl chloride. National Institute of Standards and Technology.

-

ChemSrc. 2-NITRO-4-TRIFLUOROMETHYL-BENZOYL CHLORIDE.

-

ChemicalBook. 4-Nitro-2-(trifluoromethyl)benzoyl chloride.

-

Specac Ltd. Interpreting Infrared Spectra.

-

NIST. Benzyl chloride. National Institute of Standards and Technology.

-

Grinias, J. P., et al. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. LCGC North America.

-

Chemistry Steps. Interpreting IR Spectra.

-

Al-Shwaiyat, M. K. A., et al. (2010). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Journal of the Brazilian Chemical Society.

-

CymitQuimica. This compound.

-

Sigma-Aldrich. 2-Nitro-4-trifluoromethyl-benzoyl chloride.

-

ChemicalBook. 4-Nitro-2-(trifluoromethyl)benzoyl chloride CAS#: 98187-15-6.

-

PubChem. 4-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information.

-

Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.

-

Chemistry LibreTexts. NMR - Interpretation.

-

University of California, Davis. Fluorine NMR.

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

-

ResearchGate. Infrared spectrum of benzoyl chloride adsorbed on KA zeolite.

-

PrepChem. Synthesis of 2-nitrobenzoyl chloride.

-

NIST. 4-(Trifluoromethyl)benzoyl chloride. National Institute of Standards and Technology.

-

BLD Pharm. 2-Nitro-4-trifluoromethyl-benzoyl chloride.

-

NIST. 2-(Trifluoromethyl)benzoyl chloride. National Institute of Standards and Technology.

-

YouTube. Interpreting Aromatic NMR Signals.

Sources

- 1. CAS#:81108-81-8 | 2-NITRO-4-TRIFLUOROMETHYL-BENZOYL CHLORIDE | Chemsrc [chemsrc.com]

- 2. 4-Nitro-2-(trifluoromethyl)benzoyl chloride | 98187-15-6 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 7. users.wfu.edu [users.wfu.edu]

- 8. azooptics.com [azooptics.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the NMR Analysis of 2-Nitro-4-(trifluoromethyl)benzoyl Chloride

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 2-Nitro-4-(trifluoromethyl)benzoyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR data for this molecule. By understanding the principles behind the spectral features, researchers can ensure the identity, purity, and structural integrity of this important chemical entity.

Molecular Structure and Its Influence on NMR Spectra

This compound possesses a unique substitution pattern on the benzene ring that dictates its NMR signature. The molecule features three distinct substituents: a benzoyl chloride group, a nitro group, and a trifluoromethyl group. Each of these exerts a significant electronic effect, influencing the chemical shifts of the aromatic protons and carbons.

-

Benzoyl Chloride (-COCl): This is a strongly electron-withdrawing and deshielding group due to the electronegativity of both the oxygen and chlorine atoms. It directs ortho and para to itself.

-

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups, causing significant deshielding of nearby nuclei. It is a meta-director.

-

Trifluoromethyl Group (-CF₃): This group is also strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. It is a meta-director.

The interplay of these substituents on the aromatic ring creates a distinct and predictable pattern in the NMR spectra.

Caption: Molecular Structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are predicted to be significantly downfield due to the cumulative electron-withdrawing effects of the substituents.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.4 - 8.6 | d | J ≈ 8.0 | 1H |

| H-5 | ~8.2 - 8.4 | dd | J ≈ 8.0, 2.0 | 1H |

| H-3 | ~8.1 - 8.3 | d | J ≈ 2.0 | 1H |

Justification for Predictions:

-

H-6: This proton is ortho to the strongly deshielding nitro group and para to the trifluoromethyl group, placing it in a highly electron-deficient environment. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is situated between the benzoyl chloride and trifluoromethyl groups. It will experience coupling from both H-6 (ortho-coupling, larger J value) and H-3 (meta-coupling, smaller J value), resulting in a doublet of doublets.

-

H-3: This proton is ortho to the trifluoromethyl group and meta to the nitro group. It will be split into a doublet by meta-coupling with H-5.

The protons on an aromatic ring are expected to resonate between 6.5 and 8.0 ppm[1][2]. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups will push these signals further downfield.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C and the presence of quaternary carbons, signal intensities will vary. Broadband proton decoupling is typically employed to simplify the spectrum to a series of single peaks for each unique carbon environment.[3]

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (Coupled) |

| C=O | ~165 - 170 | s |

| C-2 | ~148 - 152 | s |

| C-4 | ~135 - 140 | q |

| C-1 | ~133 - 137 | s |

| C-6 | ~130 - 134 | d |

| C-5 | ~128 - 132 | d |

| C-3 | ~125 - 129 | d |

| CF₃ | ~120 - 125 | q |

Justification for Predictions:

-

C=O: The carbonyl carbon of the benzoyl chloride will be the most downfield signal, characteristic of acyl chlorides.

-

C-2 and C-4: These carbons are directly attached to the highly electronegative nitro and trifluoromethyl groups, respectively, causing them to be significantly deshielded. The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

Aromatic Carbons: The remaining aromatic carbons will appear in the typical aromatic region of 120-150 ppm.[1] The specific chemical shifts are influenced by the electronic effects of all three substituents.

-

CF₃: The carbon of the trifluoromethyl group will also be observed as a quartet with a large one-bond C-F coupling constant.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| -CF₃ | ~ -60 to -65 | s |

Justification for Predictions:

The chemical shift of the -CF₃ group is influenced by the electronic environment of the aromatic ring. Electron-withdrawing groups on the ring typically cause an upfield shift in the ¹⁹F NMR spectrum.[4][5] The reference standard for ¹⁹F NMR is typically CFCl₃, set to 0 ppm.[6] The spectrum is expected to show a singlet, as there are no adjacent protons or other fluorine atoms to cause splitting.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR data for this compound, the following experimental workflow is recommended.

Caption: Recommended workflow for NMR analysis.

Causality Behind Experimental Choices:

-

Solvent Selection (CDCl₃): Deuterated chloroform is a common and relatively non-polar solvent that is unlikely to react with the acyl chloride. It also has a well-defined residual solvent peak that can be used for reference if TMS is not added.

-

Internal Standard (TMS): Tetramethylsilane provides a sharp, inert reference signal at 0 ppm for both ¹H and ¹³C NMR, ensuring accurate chemical shift measurements.[3]

-

Locking and Shimming: These procedures are crucial for achieving a homogeneous magnetic field, which is essential for obtaining sharp, well-resolved NMR signals.

-

Data Processing: Proper data processing, including Fourier transformation, phase correction, and baseline correction, is necessary to obtain an accurate and interpretable spectrum.

Potential Impurities and Their Identification

A common impurity in benzoyl chloride samples is the corresponding benzoic acid, formed by hydrolysis. The presence of 2-Nitro-4-(trifluoromethyl)benzoic acid would be indicated by:

-

A broad singlet in the ¹H NMR spectrum between 10-12 ppm, corresponding to the carboxylic acid proton.

-

A shift in the carbonyl carbon signal in the ¹³C NMR spectrum.

Conclusion

The NMR analysis of this compound provides a detailed fingerprint of its molecular structure. By leveraging the principles of chemical shifts, coupling constants, and integration, researchers can confidently verify the identity and purity of this compound. The predicted spectra and experimental protocol outlined in this guide serve as a valuable resource for scientists working with this and structurally related molecules, ensuring the integrity and reliability of their research and development efforts.

References

-

Brownlee, R.T.C., & Craik, D.J. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555. [Link]

-

Taft, R.W., et al. (1963). The Nature and Analysis of Substituent Electronic Effects. Journal of the American Chemical Society, 85(6), 709-724. [Link]

-

University of Calgary. (n.d.). Spectroscopic Analysis of Acyl Chlorides. [Link]

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds. [Link]

-

University of Regensburg. (n.d.). Interpreting NMR Spectra. [Link]

-

University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. homepages.bluffton.edu [homepages.bluffton.edu]

- 3. azooptics.com [azooptics.com]

- 4. Sci-Hub. 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides / Australian Journal of Chemistry, 1980 [sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. colorado.edu [colorado.edu]

Physical properties of 2-Nitro-4-(trifluoromethyl)benzoyl chloride

An In-depth Technical Guide to the Physical Properties of 2-Nitro-4-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Core Moiety in Modern Synthesis

This compound (CAS No. 81108-81-8) is a highly reactive acyl chloride that serves as a critical building block in advanced organic synthesis.[1][2] Its unique trifluoromethylated and nitrated phenyl structure makes it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals.[2][3] The presence of the trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[4][5] The nitro group (-NO2), a strong electron-withdrawing group, further influences the molecule's reactivity and can serve as a synthetic handle for further transformations.

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, offering field-proven insights into its handling, reactivity, and application. The information herein is curated to support professionals in leveraging this versatile reagent with precision and safety.

Molecular Structure and Physicochemical Properties

The chemical identity and characteristics of a reagent are fundamental to its application. The structure of this compound dictates its reactivity and physical behavior.

Caption: Molecular Structure of this compound.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 81108-81-8 | [1][6] |

| Molecular Formula | C₈H₃ClF₃NO₃ | [1][2] |

| Molecular Weight | 253.56 g/mol | [1][2][6][7] |

| Physical Form | Solid or Semi-Solid | [2][6] |

| Boiling Point | 285.4 ± 40.0 °C (Predicted) | [1][7] |

| Density | 1.573 ± 0.06 g/cm³ (Predicted) | [1][7] |

| Flash Point | 126.4 °C | [1] |

| Solubility | Very slightly soluble in water (0.11 g/L at 25°C) | [8] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [7] |

Reactivity Profile and Stability

Expert Insight: The utility of this compound in synthesis is defined by the high reactivity of the acyl chloride functional group. This reactivity, however, necessitates stringent handling protocols to ensure both safety and experimental success.

-

Water Reactivity: As is characteristic of acyl chlorides, this compound reacts readily with water and moisture. This hydrolysis reaction produces the corresponding carboxylic acid (2-Nitro-4-(trifluoromethyl)benzoic acid) and corrosive hydrogen chloride gas.[9][10][11] This dictates that all reactions and handling must be performed under anhydrous conditions, typically using an inert atmosphere (e.g., nitrogen or argon).

-

Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[12] Contact with incompatible materials, such as strong bases, alcohols, and oxidizing agents, should be avoided as it can lead to vigorous or hazardous reactions.[11] For instance, reaction with alcohols will yield esters, while reaction with amines will form amides.

-

Hazardous Decomposition: Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[9]

Caption: Hydrolysis of this compound.

Experimental Protocol: Melting Point Determination

Trustworthiness through Self-Validation: The determination of a melting point is a fundamental technique for assessing the purity of a solid compound. A sharp melting range close to the literature value indicates high purity, whereas a broad and depressed range suggests the presence of impurities. The following protocol incorporates self-validating steps for reliable data acquisition.

Objective: To accurately determine the melting range of a solid sample of this compound.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

-

Sample of this compound

-

Certified melting point standards (e.g., benzophenone, caffeine)

-

Spatula and watch glass

-

Mortar and pestle

Protocol Workflow:

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Instrument Calibration (Self-Validation): Before analyzing the sample, calibrate the melting point apparatus using a certified standard with a known melting point in a similar range. This step ensures the instrument's temperature readings are accurate.

-

Sample Preparation: Place a small amount of the compound on a clean, dry watch glass. If the crystals are not fine, gently grind them to a fine powder using a mortar and pestle. This ensures uniform heat distribution within the sample.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end. Tap the tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

-

Heating: Place the loaded capillary tube into the heating block of the apparatus. Set the initial heating rate to be rapid until the temperature is about 15-20°C below the expected melting point.

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute. A slow rate is critical for accurately observing the temperature range over which melting occurs.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Confirmation: Allow the apparatus to cool and repeat the measurement with a second sample to ensure the result is reproducible.

Safety, Handling, and Storage

Given its reactive and corrosive nature, handling this compound requires strict adherence to safety protocols.

-

Hazard Statements: The compound is classified as corrosive and causes severe skin burns and eye damage.[9][10][13] It reacts with water to liberate toxic gas (HCl).[10][11]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile or neoprene)

-

Safety goggles and a face shield

-

A flame-retardant lab coat

-

-

Handling: Use only in a well-ventilated area.[9] Avoid breathing dust, fumes, or vapors.[10] Keep the container tightly closed and away from moisture or water.[11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[7] The recommended storage temperature is between 2-8°C.[7] Store away from incompatible materials.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, particularly in pharmaceutical and agrochemical R&D.[2] Its physical properties—a reactive acyl chloride group, high molecular weight, and the presence of functionality-enhancing nitro and trifluoromethyl groups—define its application. A thorough understanding of its reactivity, stability, and handling requirements, as detailed in this guide, is paramount for its effective and safe utilization in creating the next generation of complex molecules.

References

-

2-NITRO-4-TRIFLUOROMETHYL-BENZOYL CHLORIDE | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

-

2-(Trifluoromethyl)benzoyl chloride Safety Data Sheet. (2016, August 12). Retrieved January 11, 2026, from [Link]

-

This compound at Best Price | Tradeindia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis of 2-nitrobenzoyl chloride | PrepChem.com. (n.d.). Retrieved January 11, 2026, from [Link]

- Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride. Google Patents. (n.d.).

- Process for producing nitrobenzoyl chloride. Google Patents. (n.d.).

-

2-Nitro-4-trifluoromethyl-benzoyl chloride (C007B-394320) | Cenmed Enterprises. (n.d.). Retrieved January 11, 2026, from [Link]

-

Precision in Synthesis: Exploring the Role of 2-(Trifluoromethyl)benzoyl Chloride | NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). Retrieved January 11, 2026, from [Link]

-

CLORURO DE 2-NITRO-4-TRIFLUOROMETILO-BENZOILO 81108-81-8 wiki | Molbase. (n.d.). Retrieved January 11, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15). Retrieved January 11, 2026, from [Link]

Sources